molecular formula C8H4BrF3N2O B13432649 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole

5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13432649
M. Wt: 281.03 g/mol
InChI Key: LWMCJBRMGIBULC-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 6-position. This compound is of interest due to its unique structural and electronic properties, which make it a valuable building block in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 6-(trifluoromethoxy)-1H-benzimidazole using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized benzimidazoles under mild reaction conditions. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its incorporation into these materials can enhance their performance and stability .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Compared to these similar compounds, 5-Bromo-6-(trifluoromethoxy)-1H-benzimidazole stands out due to its benzimidazole core, which provides unique electronic properties and potential for diverse chemical modifications. The trifluoromethoxy group further enhances its stability and lipophilicity, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

6-bromo-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4BrF3N2O/c9-4-1-5-6(14-3-13-5)2-7(4)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

LWMCJBRMGIBULC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)OC(F)(F)F)N=CN2

Origin of Product

United States

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